molecular formula C19H23N5O2 B2584508 5-((4-(dimethylamino)phenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946203-13-0

5-((4-(dimethylamino)phenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2584508
CAS No.: 946203-13-0
M. Wt: 353.426
InChI Key: HPIOEOUCVUONLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrido[2,3-d]pyrimidine-2,4-dione class, characterized by a fused pyridine-pyrimidine core. The structure features:

  • Position 5: A (4-dimethylaminophenyl)amino group, which enhances electron-donating properties.
  • Position 6: An ethyl substituent, influencing steric and hydrophobic interactions.
  • Positions 1 and 3: Methyl groups, contributing to metabolic stability .

Pyrido[2,3-d]pyrimidines are notable for their biological relevance, including kinase inhibition and antimicrobial activity, attributed to their structural mimicry of purine bases .

Properties

IUPAC Name

5-[4-(dimethylamino)anilino]-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-6-12-11-20-17-15(18(25)24(5)19(26)23(17)4)16(12)21-13-7-9-14(10-8-13)22(2)3/h7-11H,6H2,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIOEOUCVUONLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1NC3=CC=C(C=C3)N(C)C)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-((4-(dimethylamino)phenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step synthetic routes. These may include the condensation of pyrimidine derivatives with appropriately substituted anilines, followed by alkylation and cyclization reactions. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and solvents such as dimethylformamide or acetonitrile to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production methods might involve continuous flow synthesis, which allows for better control over reaction conditions, higher yields, and scalability. The use of automated reactors and real-time monitoring techniques ensures consistency and efficiency in producing this compound.

Chemical Reactions Analysis

Types of Reactions: 5-((4-(dimethylamino)phenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. It can also participate in cycloaddition reactions due to its aromatic rings.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired modification.

Major Products: The major products formed from these reactions depend on the specific functional group being targeted. For instance, oxidation might yield quinone derivatives, while reduction could result in hydroxy or amine derivatives.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound is its potential as an anticancer agent. Research has indicated that pyrimidine derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, studies have synthesized related thieno[2,3-d]pyrimidine derivatives that showed effective inhibition of tumor cell activity, particularly in triple-negative breast cancer models . The mechanism of action often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Case Study: Thieno[2,3-d]pyrimidine Derivatives

  • Study : Yong et al. (2018) synthesized thieno[2,3-d]pyrimidine derivatives and evaluated their anticancer properties.
  • Findings : Certain derivatives demonstrated significant inhibitory effects on tumor cells, with some achieving over 80% inhibition in specific assays .

Mechanistic Studies

The compound's structure allows for extensive mechanistic studies to understand its interaction with biological targets. Research into similar compounds suggests that they may act as enzyme inhibitors, particularly in pathways associated with cancer and other diseases. For instance, the interaction of pyrimidine derivatives with kinases or other critical enzymes can provide insights into their potential therapeutic roles.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrimidine derivatives. Research has indicated that modifications to the chemical structure can significantly impact biological activity.

Structural Feature Modification Effect on Activity
Dimethylamino GroupAltering alkyl substituentsChanges solubility and bioavailability
Ethyl SubstitutionVarying chain lengthAffects potency against specific cancer types
Aromatic RingsSubstituting different phenyl groupsModulates receptor binding affinity

Mechanism of Action

The mechanism by which 5-((4-(dimethylamino)phenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exerts its effects typically involves interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and altering biological pathways. The ethyl and dimethyl groups can enhance its binding affinity and specificity through hydrophobic interactions and van der Waals forces.

Comparison with Similar Compounds

Substituent Variations and Electronic Properties

Key structural analogs differ in substituents at positions 5, 6, and 1/3, altering electronic profiles and bioactivity:

Compound Name/Structure Position 5 Substituent Position 6 Substituent Positions 1/3 Substituents HOMO-LUMO Gap (eV) Biological Activity Reference
Target Compound (4-Dimethylaminophenyl)amino Ethyl 1,3-Dimethyl Not reported Inferred kinase inhibition
5-[(3,4-Difluorophenyl)amino]-1,3,6-trimethyl... (3,4-Difluorophenyl)amino Methyl 1,3,6-Trimethyl Not reported Potential electronic tuning
6a (Hydroxybenzoyl derivative) 2-Hydroxy-5-methylbenzoyl 1-Methyl 3.93 Kinase inhibition (predicted)
5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenyl... 2-Methylthiazole 3-Phenyl, 5-Methyl Not reported Antimicrobial (S. aureus)

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-dimethylaminophenyl group is strongly electron-donating, likely enhancing nucleophilic reactivity compared to electron-withdrawing difluorophenyl in .
  • HOMO-LUMO Gaps : Derivatives with hydroxybenzoyl groups (e.g., 6a) exhibit gaps of ~3.9–4.1 eV, suggesting similar reactivity to the target compound .
  • Steric Effects : The ethyl group at position 6 may improve lipophilicity compared to methyl or thiazole substituents in analogs .

Biological Activity

5-((4-(Dimethylamino)phenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound belonging to the pyridopyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Anticancer Properties

Research indicates that pyridopyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound in focus has shown promising results in inhibiting the proliferation of cancer cells through several mechanisms:

  • Cell Cycle Arrest : Studies have demonstrated that certain pyridopyrimidine derivatives can induce G2/M phase arrest in cancer cells. This mechanism is crucial as it prevents cells from dividing and proliferating .
  • Apoptosis Induction : The compound has been linked to the activation of apoptotic pathways. For instance, it promotes caspase-3 activation and DNA fragmentation, leading to programmed cell death in malignancies such as breast cancer .
  • Targeting Kinases : The compound may interact with key signaling pathways involved in cancer progression. Pyridopyrimidine derivatives have been reported to inhibit various kinases such as cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation .

Cytotoxicity Data

A summary of cytotoxicity data for related pyridopyrimidine compounds is presented in Table 1:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
K5HeLa1.54G2/M arrest and apoptosis
K1MCF-73.36CDK inhibition
K2A-5490.41Caspase activation

Case Studies

Several studies highlight the biological activity of pyridopyrimidine derivatives:

  • Study on Cytotoxic Activity : A study investigated various pyridopyrimidine derivatives, including our compound of interest. It was found that modifications on the aromatic ring significantly influenced cytotoxicity against MCF-7 and HeLa cell lines. The presence of electron-withdrawing groups enhanced activity .
  • Mechanistic Insights : Another research effort focused on elucidating the mechanism by which these compounds induce apoptosis. The study revealed that the activation of mitochondrial pathways was a key factor in mediating cell death in cancer cells treated with pyridopyrimidine derivatives .

Q & A

Basic: What are the common synthetic routes for pyrido[2,3-d]pyrimidine-dione derivatives like this compound?

Methodological Answer:
Synthesis typically involves cyclization of precursors (e.g., 2-chloronicotinic acid derivatives) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (50–80°C) . Alkylation reactions, such as those with benzyl chlorides or chloroacetamides, are performed in DMF using potassium carbonate as a base to promote nucleophilic substitution, yielding crystalline derivatives . For example, 6-ethyl substituents can be introduced via α-bromoacetyl intermediates reacted with amines or thioacetamide .

Basic: Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • 1H NMR : Essential for verifying substituent positions (e.g., dimethylamino groups at δ ~3.0 ppm, aromatic protons at δ ~6.5–8.0 ppm) .
  • HPLC : Validates purity (>95%) and detects byproducts from alkylation or cyclization steps .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
  • IR Spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹ for pyrimidine-dione rings) .

Advanced: How can statistical experimental design optimize reaction conditions for synthesizing this compound?

Methodological Answer:
Design of Experiments (DoE) approaches, such as response surface methodology (RSM) , minimize trial-and-error by systematically varying parameters (temperature, solvent ratio, catalyst loading) . For instance:

  • Central Composite Design (CCD) can model interactions between reaction time (4–12 hours) and temperature (40–80°C) to maximize yield .
  • Factorial Designs identify critical factors (e.g., potassium carbonate concentration in alkylation reactions) .
    Post-synthesis, ANOVA analysis quantifies parameter significance, enabling reproducible scale-up .

Advanced: How do substituent variations (e.g., dimethylamino vs. methoxy groups) influence biological activity in pyrido[2,3-d]pyrimidine-diones?

Methodological Answer:
Substituent effects are assessed via structure-activity relationship (SAR) studies :

  • Electron-donating groups (e.g., dimethylamino) enhance π-π stacking with aromatic residues in enzyme active sites, increasing binding affinity .
  • Hydrophobic substituents (e.g., ethyl groups at position 6) improve membrane permeability, as shown in comparative assays with methyl or phenyl analogs .
    Contradictions in activity data (e.g., conflicting IC₅₀ values) often arise from assay variability (e.g., cell lines, incubation times). Normalizing results to internal controls (e.g., reference inhibitors) mitigates discrepancies .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Cross-validate assays : Compare results across orthogonal methods (e.g., enzyme inhibition vs. cell viability assays) .
  • Analyze crystallographic data : Resolve ambiguities in binding modes using X-ray co-crystallography or molecular docking simulations .
  • Control for solvent effects : DMSO concentrations >1% may artifactually suppress activity; use lower concentrations or alternative solvents (e.g., PBS) .

Basic: What are the key structural analogs of this compound, and how do they differ in reactivity?

Methodological Answer:
Key analogs include:

  • 5-Methyl-6-(methyl(3-chlorophenyl)amino)methyl derivatives : Replace dimethylamino with chlorophenyl groups, reducing solubility but increasing halogen-bonding potential .
  • N6-(3-Chlorophenyl)-N6-methyl analogs : Lack methoxy groups, altering metabolic stability .
    Reactivity differences are quantified via Hammett plots, correlating substituent σ-values with reaction rates (e.g., alkylation efficiency) .

Advanced: What strategies are recommended for improving the metabolic stability of this compound in preclinical studies?

Methodological Answer:

  • Introduce steric hindrance : Add bulky substituents (e.g., tert-butyl) at position 3 to block cytochrome P450 oxidation .
  • Isotope labeling : Use deuterated ethyl groups (6-ethyl-d₅) to slow metabolic degradation .
  • Prodrug approaches : Mask amino groups with acetyl or phosphate esters, which hydrolyze in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.